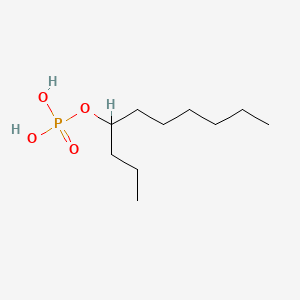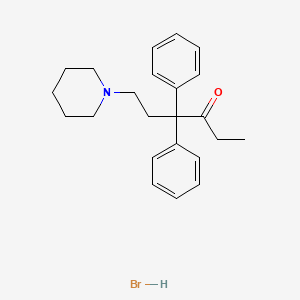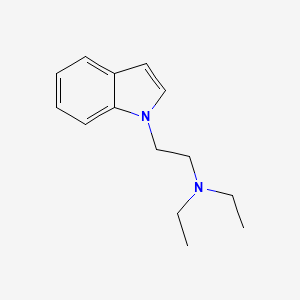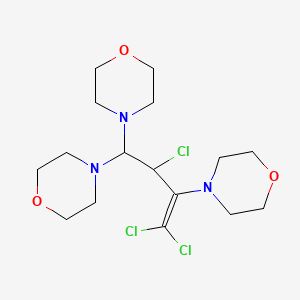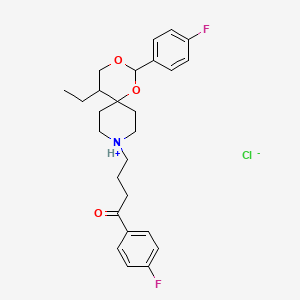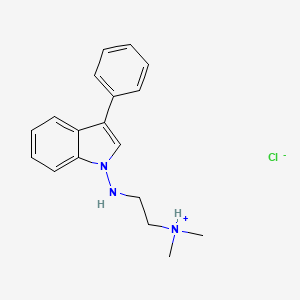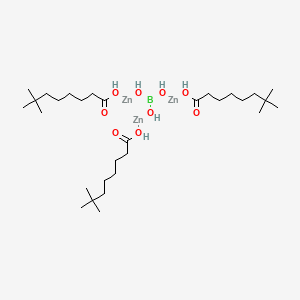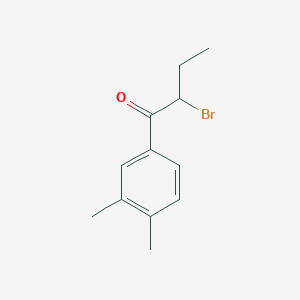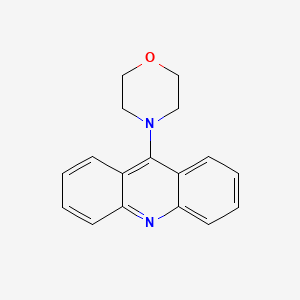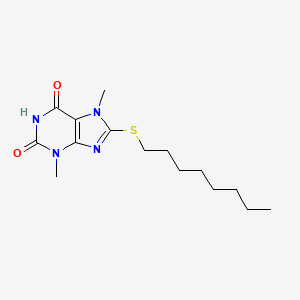
2-((1-Pentylheptyl)amino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Pentylheptyl)amino)ethanol hydrochloride is an organic compound that features both an amine and an alcohol functional group. This compound is typically used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Pentylheptyl)amino)ethanol hydrochloride can be achieved through several methods. One common route involves the reaction of 1-pentylheptylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or water .
Industrial Production Methods
Industrial production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-Pentylheptyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halides or other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can result in the formation of alkyl halides .
Scientific Research Applications
2-((1-Pentylheptyl)amino)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of cellular processes and as a reagent in biochemical assays.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((1-Pentylheptyl)amino)ethanol hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar in structure but lacks the long alkyl chain.
Diethanolamine: Contains two hydroxyl groups instead of one.
Triethanolamine: Contains three hydroxyl groups and is more hydrophilic
Uniqueness
2-((1-Pentylheptyl)amino)ethanol hydrochloride is unique due to its long alkyl chain, which imparts different physicochemical properties compared to other ethanolamines. This makes it suitable for specific applications where hydrophobic interactions are important .
Properties
CAS No. |
56167-11-4 |
|---|---|
Molecular Formula |
C14H32ClNO |
Molecular Weight |
265.86 g/mol |
IUPAC Name |
dodecan-6-yl(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-3-5-7-9-11-14(15-12-13-16)10-8-6-4-2;/h14-16H,3-13H2,1-2H3;1H |
InChI Key |
WGCQCYFJZSAHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCC)[NH2+]CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


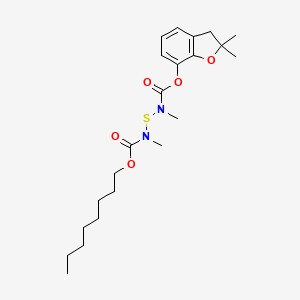
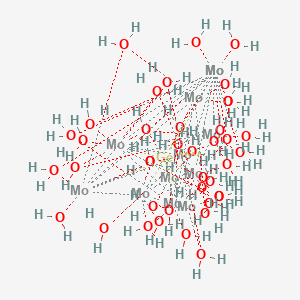
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
